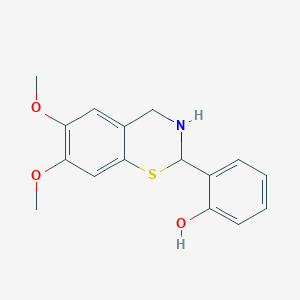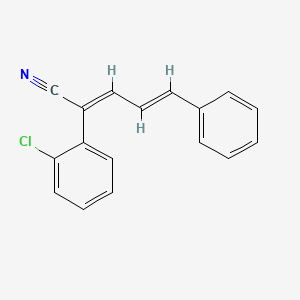
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a pentadienenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile typically involves the reaction of chlorobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of chlorobenzaldehyde reacts with the methylene group of phenylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then subjected to further reaction steps to form the desired pentadienenitrile compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water or ethanol, alkoxides in alcohol solvents, amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may interact with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to desired biological outcomes. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chlorophenyl)-1-iodooctane
- 2-Chlorophenylacetic acid
- 2-Chlorophenylacetyl chloride
Uniqueness
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile is unique due to its pentadienenitrile backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
125369-79-1 |
|---|---|
Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
(2E,4E)-2-(2-chlorophenyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C17H12ClN/c18-17-12-5-4-11-16(17)15(13-19)10-6-9-14-7-2-1-3-8-14/h1-12H/b9-6+,15-10- |
InChI Key |
NBWHBAAWYGCURI-ZLRVCTSNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



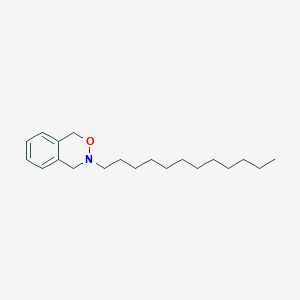
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
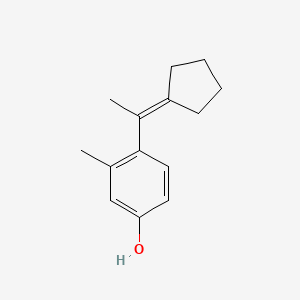
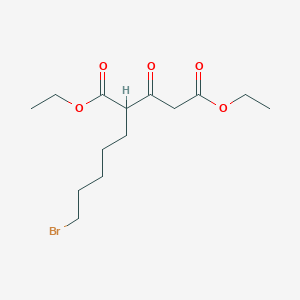
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
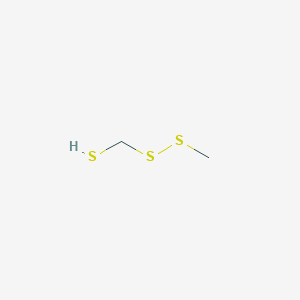
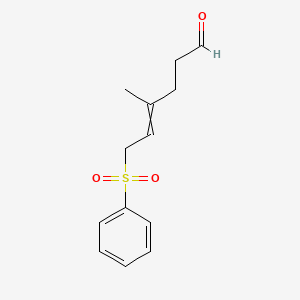
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
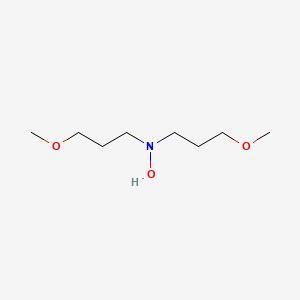

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
